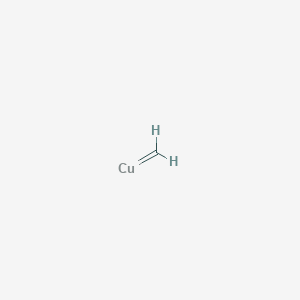![molecular formula C15H10N4 B14330870 2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline CAS No. 111857-46-6](/img/structure/B14330870.png)
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that features a fused ring system combining pyridine, imidazole, and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学的研究の応用
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
2-(Pyridin-2-yl)oxazole: Used in the synthesis of pharmaceuticals and fine chemicals.
Quinolinyl-pyrazoles: Noted for their pharmacological significance.
Uniqueness
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of new compounds with diverse biological activities.
特性
CAS番号 |
111857-46-6 |
|---|---|
分子式 |
C15H10N4 |
分子量 |
246.27 g/mol |
IUPAC名 |
2-pyridin-2-yl-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C15H10N4/c1-2-8-17-13(5-1)15-18-12-7-6-11-10(14(12)19-15)4-3-9-16-11/h1-9H,(H,18,19) |
InChIキー |
RACSGYIOBLCJED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC4=C3C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


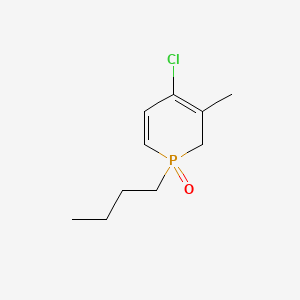
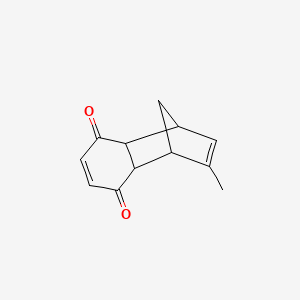
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
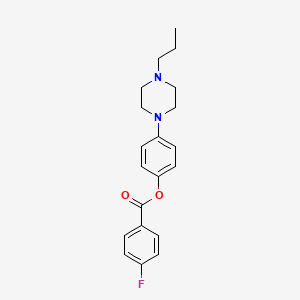
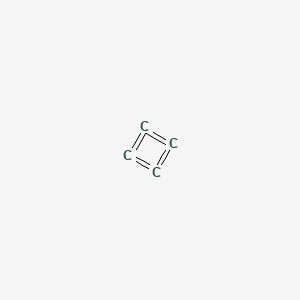
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
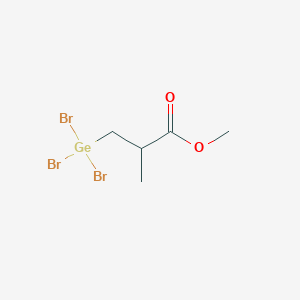
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
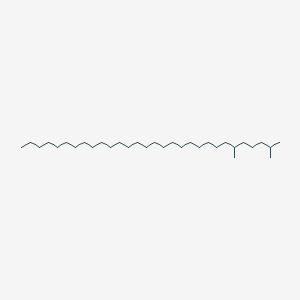
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)


